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All-trans-7,8-dihydroretinol -

All-trans-7,8-dihydroretinol

Catalog Number: EVT-1586521
CAS Number:
Molecular Formula: C20H32O
Molecular Weight: 288.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
All-trans-7,8-dihydroretinol is a retinoid obtained by formal hydrogenation across the 7,8-double bond of all-trans-retinol It has a role as a marine xenobiotic metabolite. It is a retinoid and a primary alcohol.
Synthesis Analysis

The synthesis of all-trans-7,8-dihydroretinol can be achieved through several methods, primarily involving organic synthesis techniques. One notable method begins with the condensation of 4-(2,6,6-trimethylcyclohex-1-enyl)butan-2-one with triethylphosphonoacetate in anhydrous tetrahydrofuran using n-butyl-lithium as a base. This reaction produces a mixture of isomers that are subsequently reduced using lithium aluminum hydride to yield alcohols. These alcohols are then oxidized to aldehydes with manganese dioxide under basic conditions .

The aldehydes are separated via high-performance liquid chromatography and undergo a Horner–Wadsworth–Emmons condensation with triethyl 3-methyl-4-phosphonocrotonate in anhydrous tetrahydrofuran to produce ethyl all-trans-7,8-dihydroretinoate. Finally, this compound is reduced at low temperatures using diisobutylaluminum hydride to yield all-trans-7,8-dihydroretinol .

Molecular Structure Analysis

All-trans-7,8-dihydroretinol has a complex molecular structure characterized by a polyene chain. Its molecular formula is C20H30OC_{20}H_{30}O, indicating it contains 20 carbon atoms, 30 hydrogen atoms, and one oxygen atom. The structure features multiple double bonds typical of retinoids but with specific saturation at the 7 and 8 positions.

The compound exhibits distinct UV-visible absorbance characteristics due to its conjugated system. The maximum absorbance (λmax\lambda_{max}) for all-trans-7,8-dihydroretinol is observed at approximately 325 nm . This property is crucial for its identification and characterization in laboratory settings.

Chemical Reactions Analysis

All-trans-7,8-dihydroretinol participates in various chemical reactions typical of retinoids. It can undergo oxidation to form all-trans-7,8-dihydroretinal through the action of retinol dehydrogenases. Further oxidation can lead to the formation of all-trans-7,8-dihydroretinoic acid . These reactions are essential for its biological activity and metabolic pathways.

Additionally, when treated with hydroxylamine in dichloromethane, it forms oxime derivatives that can be analyzed via high-performance liquid chromatography. The conjugation between the oxime's C=N double bond and the retinoid's polyene chain results in characteristic absorbance shifts that facilitate identification .

Mechanism of Action

The mechanism of action for all-trans-7,8-dihydroretinol primarily involves its role as a ligand for nuclear receptors known as retinoic acid receptors (RARs). Upon binding to these receptors, it influences gene expression related to cellular differentiation and development. The compound's activity can vary based on its stereochemistry; for instance, different enantiomers exhibit distinct biological effects .

In vitro studies have shown that while both all-trans-retinol and its dihydro derivatives can inhibit adipose differentiation, their efficacy varies significantly depending on their configuration . This underscores the importance of structural nuances in determining functional outcomes in biological systems.

Physical and Chemical Properties Analysis

All-trans-7,8-dihydroretinol exhibits several notable physical and chemical properties:

These properties are critical for practical applications in laboratory settings and formulations involving retinoids.

Applications

All-trans-7,8-dihydroretinol has several scientific applications:

  1. Biochemical Research: Used extensively in studies investigating retinoid metabolism and function.
  2. Pharmaceutical Development: As a potential therapeutic agent due to its influence on gene expression related to skin health and anti-aging.
  3. Nutritional Studies: Investigated for its role in vitamin A metabolism and its implications for human health.

Research continues into its potential applications in dermatology and other fields due to its biological significance and effects on cellular processes .

Enzymatic Biosynthesis and Catalytic Mechanisms

Retinol Saturase (RetSat) as the Primary Biosynthetic Enzyme

Structural and Functional Domains of RetSat in Dihydroretinol Production

Retinol saturase (RetSat) is an endoplasmic reticulum-anchored enzyme critical for reducing specific double bonds in the retinoid polyene chain. Structurally, RetSat features a conserved FAD-binding domain (Rossmann fold) and a substrate-binding pocket that accommodates all-trans-retinol. The catalytic core shares homology with bacterial phytoene desaturases (CrtI) and plant carotenoid isomerases (CRTISO), indicating an evolutionarily conserved mechanism for polyene modification. In zebrafish, RetSat’s transmembrane domains localize it to the ER membrane, facilitating interaction with lipid-soluble retinoid substrates. Mutagenesis studies reveal that residues within the hydrophobic substrate channel govern stereospecific saturation, producing exclusively the 13R-enantiomer of dihydroretinoids [1] [4] [8].

Substrate Specificity: Dual Bond Saturation (C7–C8 vs. C13–C14)

Unlike mammalian RetSat, which exclusively targets the C13–C14 double bond, zebrafish RetSat A (zRetSat A) exhibits dual specificity, saturating either the C7–C8 or C13–C14 bond of all-trans-retinol to yield all-trans-7,8-dihydroretinol or all-trans-13,14-dihydroretinol, respectively. This flexibility extends to vitamin A₂ (all-trans-3,4-didehydroretinol), generating corresponding dihydro derivatives. Kinetic assays show zRetSat A’s Kₘ for all-trans-retinol is ~5–10 µM, comparable to mammalian enzymes. However, its promiscuity likely stems from structural differences in the substrate-binding pocket, allowing alternate orientations of the retinol polyene chain [1] [3] [7].

Table 1: Bond Specificity of RetSat Across Species

SpeciesEnzyme FormC7–C8 SaturationC13–C14 SaturationPrimary Product
ZebrafishRetSat AYesYesBoth dihydroretinol isomers
ZebrafishRetSat BNoNoInactive
Mouse/HumanRetSatNoYesall-trans-13,14-Dihydroretinol

Evolutionary Conservation of RetSat Activity Across Vertebrates

RetSat’s structural and functional motifs are conserved across deuterostomes, with homologs identified in ascidians (Ciona intestinalis) and echinoderms. The enzyme’s origin traces to cyanobacterial phytoene desaturases (CrtH), which isomerize carotenoid double bonds. Vertebrate RetSat lost desaturation/isomerization capabilities but retained reductive saturation activity. Zebrafish zRetSat A represents an evolutionary intermediate, preserving ancestral C7–C8 bond specificity observed in bacterial CrtI, while mammalian RetSat evolved exclusive C13–C14 specificity. This shift correlates with terrestrial adaptation, where C13–C14 dihydroretinoids may serve specialized signaling roles [1] [4] [7].

Comparative Enzymology: Zebrafish RetSat A vs. Mammalian RetSat Homologs

zRetSat A and mammalian RetSat share ~60% amino acid identity but differ critically in enzymatic output:

  • Activity Profile: zRetSat A produces both all-trans-7,8-dihydroretinol and all-trans-13,14-dihydroretinol from all-trans-retinol, whereas mammalian RetSat yields only the latter. zRetSat B, a paralog, is enzymatically inactive despite similar structure [1] [3].
  • Tissue Expression: zRetSat A expression is restricted to liver and intestine in adult zebrafish, mirroring mammalian RetSat’s hepatic/intestinal predominance. Conversely, zRetSat B is expressed transiently during early development [1] [7].
  • Regulatory Control: Mammalian RetSat is transcriptionally regulated by PPARγ in adipocytes and PPARα in hepatocytes, linking it to lipid metabolism. Zebrafish RetSat expression data suggest analogous nutrient-sensing roles but remain less characterized [7] [8].

Cofactor Requirements and Redox Mechanisms in Bond Saturation

RetSat catalysis requires FAD as an obligate cofactor, functioning as a hydride acceptor during saturation. The mechanism involves:

  • Hydride Transfer: FAD abstracts a hydride ion (H⁻) from the retinol C13–C14 or C7–C8 bond, forming FADH₂ and a carbocation intermediate.
  • Protonation: A solvent-derived proton (H⁺) quenches the carbocation, saturating the bond.
  • FAD Regeneration: FADH₂ is reoxidized by molecular oxygen (O₂), producing H₂O₂ and completing the catalytic cycle [5] [8].

Table 2: Redox Parameters of RetSat Catalysis

CofactorRoleRedox Potential (E°')ByproductsInhibitors
FADHydride acceptor−0.22 V (vs. SHE)NoneDiphenylene iodonium
O₂Terminal oxidant−0.33 V (vs. SHE)H₂O₂Anaerobic conditions

This redox mechanism renders RetSat sensitive to oxidative stress. In mammalian cells, RetSat knockdown reduces reactive oxygen species (ROS) production, suggesting it contributes to cellular redox balance. However, ROS generation is a byproduct of FAD reoxidation, not a primary function [8].

Properties

Product Name

All-trans-7,8-dihydroretinol

IUPAC Name

(2E,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trien-1-ol

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

InChI

InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,13,21H,7,10-12,14-15H2,1-5H3/b9-6+,16-8+,17-13+

InChI Key

XEMSPUZLYVPKPX-SHGBQBHBSA-N

Synonyms

7,8-dihydroretinol
all-trans-7,8-dihydroretinol

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CCO)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/C=C/C(=C/CO)/C)/C

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